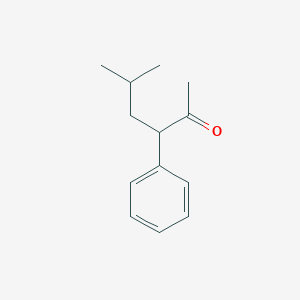

5-Methyl-3-phenylhexan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

103392-12-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

5-methyl-3-phenylhexan-2-one |

InChI |

InChI=1S/C13H18O/c1-10(2)9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3 |

InChI Key |

ZKEQCFAVZIDBCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Phenylhexan 2 One and Its Strategic Intermediates

Established Synthetic Pathways to 5-Methyl-3-phenylhexan-2-one

Oxidative Transformations for Carbonyl Formation

A fundamental and widely employed method for the synthesis of ketones is the oxidation of secondary alcohols. This approach is contingent on the availability of the precursor alcohol, in this case, 5-methyl-3-phenylhexan-2-ol (B6281370).

The transformation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired scale, selectivity, and reaction conditions.

Secondary alcohols are readily oxidized to ketones, and unlike primary alcohols, they are not susceptible to over-oxidation to carboxylic acids under typical conditions. thegoodscentscompany.com This makes the synthesis of ketones from their corresponding secondary alcohols a robust and high-yielding process. The precursor alcohol for the target compound, 5-methyl-3-phenylhexan-2-ol, is a known chemical entity. nih.govbldpharm.com

Common and effective oxidizing agents for this transformation are chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. thegoodscentscompany.com Milder and more selective oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane, which are often used for smaller-scale laboratory syntheses where delicate functional groups might be present. wikipedia.org

The general reaction for the oxidation of 5-methyl-3-phenylhexan-2-ol to this compound is depicted below:

General Oxidation Reaction

5-methyl-3-phenylhexan-2-ol + [Oxidizing Agent] → this compound

Below is a table summarizing various oxidizing agents that can be employed for the conversion of secondary alcohols to ketones.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Chromic Acid (Jones Reagent) | Acetone, 0°C to room temperature | Strong oxidant, readily available. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Milder, good for sensitive substrates. |

| Sodium Hypochlorite | Acetic acid or in the presence of a catalyst | A less toxic and more environmentally friendly option. |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, low temperature | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | Dichloromethane, room temperature | Mild, neutral conditions, broad functional group tolerance. wikipedia.org |

General Condensation Reaction Strategies for Ketone Synthesis

Condensation reactions are powerful tools for carbon-carbon bond formation and can be strategically employed to construct the carbon skeleton of this compound. These reactions typically involve the reaction of an enol or enolate with a carbonyl compound.

The Aldol (B89426) condensation is a cornerstone of carbonyl chemistry, forming a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.org A variation of this reaction, the Claisen-Schmidt condensation, is particularly relevant for the synthesis of precursors to this compound. This reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

A plausible retrosynthetic analysis of this compound suggests that it could be formed from a Claisen-Schmidt condensation between benzaldehyde (B42025) (which has no α-hydrogens) and 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone). wikipedia.orgnevolab.de The initial product of this base-catalyzed condensation would be an α,β-unsaturated ketone, (E)-5-methyl-1-phenylhex-1-en-3-one. Subsequent reduction of the carbon-carbon double bond would then yield the target molecule, this compound.

The reaction proceeds via the formation of an enolate from 4-methyl-2-pentanone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. youtube.com The resulting β-hydroxy ketone readily undergoes dehydration to form the more stable conjugated system. uomustansiriyah.edu.iq

Proposed Synthesis via Claisen-Schmidt Condensation

Benzaldehyde + 4-Methyl-2-pentanone --(Base)--> (E)-5-methyl-1-phenylhex-1-en-3-one + H₂O

(E)-5-methyl-1-phenylhex-1-en-3-one + [Reducing Agent] → this compound

Experimental procedures for similar Claisen-Schmidt condensations often involve the use of a base such as sodium hydroxide (B78521) in an alcoholic solvent. uomustansiriyah.edu.iq

The Claisen condensation involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org While not a direct route to this compound, this method is instrumental in synthesizing analogous β-keto ester structures. These can then be further modified, for example, through decarboxylation, to yield ketones.

A crossed Claisen condensation could be envisioned between an ester of phenylacetic acid (e.g., ethyl phenylacetate) and an ester of isovaleric acid (e.g., ethyl isovalerate). However, such reactions where both esters possess α-hydrogens can lead to a mixture of four products, making it synthetically less efficient without specific strategies to control the reactivity.

A more controlled approach would involve a non-enolizable ester, though this is not directly applicable to the target structure. The primary utility of the Claisen condensation in this context is the formation of β-keto esters, which are valuable synthetic intermediates.

| Reactant 1 | Reactant 2 | Base | Product Type |

| Ethyl Acetate (B1210297) | Ethyl Acetate | Sodium Ethoxide | β-keto ester |

| Ethyl Benzoate | Acetone | Sodium Ethoxide | β-diketone |

| Diethyl Carbonate | Phenylacetone | Sodium Hydride | α-phenyl-β-keto ester |

Another strategy for constructing the carbon framework involves the base-mediated condensation of a ketone enolate with an ester. For instance, the enolate of acetophenone (B1666503) could potentially react with an ester of isovaleric acid. In this reaction, the enolate of acetophenone would act as the nucleophile, attacking the electrophilic carbonyl of the ester. The subsequent loss of an alkoxide leaving group would yield a β-diketone.

A well-documented example of a base-catalyzed condensation is the reaction between acetophenone and benzaldehyde, which leads to the formation of chalcones. escholarship.org This highlights the general principle of generating a ketone enolate in the presence of a base and its subsequent reaction with a suitable electrophile.

The mechanism for these base-catalyzed condensations generally involves the following steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the electrophile (e.g., an ester or another aldehyde).

Intermediate Formation and Product Release: A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (in the case of an ester) or is protonated (in the case of an aldehyde) to yield the final product or an intermediate that can undergo further reactions like dehydration.

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound and its Chiral Analogs

The creation of the two adjacent stereocenters in this compound necessitates a high degree of stereocontrol. Asymmetric synthesis provides the tools to achieve this, either by utilizing the inherent chirality of the starting material (substrate-controlled) or by employing chiral reagents or catalysts to influence the stereochemical outcome of a reaction.

Chiral Substrate-Controlled Asymmetric Synthesis

In this approach, a preexisting stereocenter in the substrate directs the formation of a new stereocenter. This is a powerful strategy that leverages the transfer of chirality from a known chiral entity to a newly formed one.

A key strategy for the synthesis of this compound and its analogs involves the nucleophilic addition of an organometallic reagent to a chiral α-phenyl carbonyl compound. For instance, the addition of an isobutyl nucleophile to a chiral 3-phenyl-2-butanone precursor would generate the carbon skeleton of the target molecule. The stereochemical outcome of such an addition is governed by the principles of 1,2-asymmetric induction.

When a nucleophile attacks a carbonyl group adjacent to a stereocenter, the two faces of the carbonyl are diastereotopic. Consequently, the attack of the nucleophile from one face is sterically and electronically preferred over the other, leading to the formation of one diastereomer in excess. This phenomenon is known as 1,2-asymmetric induction. The degree of diastereoselectivity is influenced by the nature of the substituents on the existing stereocenter, the incoming nucleophile, and the reaction conditions.

To predict the major diastereomer formed in nucleophilic additions to chiral carbonyl compounds, several models have been developed.

Cram's Rule , proposed by Donald Cram in 1952, was an early attempt to rationalize the stereoselectivity. stackexchange.com It posits that the most stable conformation of the chiral carbonyl compound has the largest substituent at the α-carbon positioned anti to the incoming nucleophile. stackexchange.com The nucleophile then attacks from the less hindered face. stackexchange.com

However, the Felkin-Anh model provides a more accurate prediction in many cases. vub.be This model considers a staggered conformation where the largest group at the α-carbon is oriented perpendicular to the carbonyl group. vub.be The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite to the largest group, thus minimizing steric interactions. wikipedia.orgyoutube.com

For a hypothetical synthesis of the precursor alcohol to this compound, consider the addition of a methyl nucleophile to a chiral precursor like (S)-3-phenyl-5-methyl-2-hexanone. According to the Felkin-Anh model, the largest group (phenyl) would orient itself anti to the incoming methyl group, leading to the preferential formation of one diastereomeric alcohol.

| Precursor | Nucleophile | Predicted Major Diastereomer (based on Felkin-Anh) | Reference |

| (S)-3-phenylbutan-2-one | L-Selectride (hydride) | anti-alcohol | stackexchange.com |

| (S)-2-phenylpropanal | Cyanide | S,R-diastereomer | vub.be |

Chiral Reagent-Controlled Asymmetric Synthesis

The enantioselective reduction of a prochiral ketone, such as 3-phenyl-5-methylhex-3-en-2-one, could provide an enantiomerically enriched alcohol precursor to this compound. This transformation can be achieved using a variety of chiral reducing agents. wikipedia.org

Chirally modified borohydrides and boranes are prominent examples of such reagents. For instance, reagents prepared from borane (B79455) and chiral amino alcohols, such as (S)-valinol, have been shown to effectively reduce aromatic ketones with moderate to high enantioselectivity. wikipedia.org Another widely used class of catalysts for asymmetric ketone reduction are oxazaborolidines, often referred to as CBS catalysts, which are used in conjunction with a stoichiometric reducing agent like borane or catecholborane. wikipedia.orgnih.gov These catalytic systems can achieve high levels of enantioselectivity for a broad range of ketone substrates. nih.gov

The general principle involves the formation of a transient complex between the chiral reagent and the ketone, which positions the carbonyl group for a stereoselective hydride transfer from one specific face.

| Ketone Substrate (Analogue) | Chiral Reducing Agent/Catalyst | Enantiomeric Excess (ee) | Reference |

| Aryl methyl ketones | Oxazaborolidine from (S)-diphenylpyrrolidinemethanol/BH3 | 91-98% | nih.gov |

| n-Propyl phenyl ketone | Borane/(S)-valinol | 65-73% | wikipedia.org |

This table provides examples of the effectiveness of chiral reducing agents on structurally related ketones, highlighting the potential for high enantioselectivity in the synthesis of chiral alcohols.

Asymmetric Hydroboration Strategies

Asymmetric hydroboration represents a powerful method for the enantioselective synthesis of chiral alcohols, which can be subsequently oxidized to the corresponding chiral ketones. bris.ac.uk The strategy involves the addition of a boron-hydride reagent across a carbon-carbon double bond in a prochiral alkene, directed by a chiral ligand. While direct hydroboration to form the carbon skeleton of this compound is less common, the principles can be applied to synthesize chiral alcohol precursors.

For instance, a precursor alkene such as 5-methyl-3-phenylhex-1-ene could undergo asymmetric hydroboration. The reaction typically employs borane reagents complexed with chiral auxiliaries or catalysts. Subsequent oxidation of the resulting chiral alcohol would yield the target ketone. The choice of chiral ligand is crucial for achieving high enantioselectivity. bris.ac.uk A related approach involves the copper-catalyzed hydroboration of internal alkenes, which can also be rendered asymmetric through the use of chiral phosphine (B1218219) ligands like TangPhos or Segphos-derived ligands. bris.ac.uk These methods establish the critical C-B bond with high stereocontrol, which can then be converted to a C-O bond.

Chiral Catalyst-Controlled Asymmetric Synthesis

The use of chiral catalysts to control stereochemistry is a cornerstone of modern organic synthesis. nih.gov These catalysts, often transition metal complexes with chiral organic ligands, create a chiral environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. nih.gov This approach is highly effective for constructing the chiral quaternary center in molecules like this compound.

One of the most direct and effective methods for synthesizing chiral 3-substituted ketones is the asymmetric 1,4-addition (or conjugate addition) of an organometallic reagent to an α,β-unsaturated ketone. rsc.orgnih.gov To produce this compound, this reaction would involve the addition of a phenyl group to the β-carbon of a suitable enone, such as (E)-5-methylhex-3-en-2-one.

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids has emerged as a particularly robust method. rsc.orgnih.gov In this process, a chiral rhodium(I) complex, typically formed in situ with a chiral diene or phosphine ligand, catalyzes the addition of phenylboronic acid to the enone substrate. rsc.orgrsc.org The reaction proceeds with high catalytic activity and can achieve excellent enantioselectivity, often exceeding 90-99% enantiomeric excess (ee). rsc.orgnih.gov The choice of the chiral ligand is paramount in determining the stereochemical outcome of the addition. rsc.orgrsc.org

Enzymes, particularly from the Old Yellow Enzyme (OYE) family of enoate reductases, are highly effective biocatalysts for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones. figshare.com This transformation can establish the chiral center found in this compound with high enantioselectivity. The reaction involves the transfer of a hydride from a flavin mononucleotide (FMN) cofactor and a proton from an active site residue (often a tyrosine) to the C=C bond. figshare.com

The reduction of a precursor like 5-methyl-3-phenyl-2-cyclohexen-1-one, catalyzed by an enoate reductase, would proceed via a two-step mechanism where hydride addition precedes protonation. figshare.com The enzyme's chiral active site pocket dictates the facial selectivity of the hydride attack, leading to a product with a specific stereochemistry. This biocatalytic approach offers a green and highly selective alternative to traditional metal-based catalysis. figshare.commdpi-res.com

The rational design of chiral ligands is critical for the success of transition metal-catalyzed asymmetric reactions. nih.gov Chiral dienes, in particular, have proven to be highly effective ligands for rhodium-catalyzed asymmetric 1,4-additions. rsc.org Among these, ligands based on the bicyclo[2.2.2]octa-2,5-diene (bod) skeleton are prominent. rsc.orgkyoto-u.ac.jp

A notable example is the chiral diene, (R,R)-Fc,Ph-bod, which features a ferrocenyl (Fc) group and a phenyl (Ph) group on the bicyclo[2.2.2]octa-2,5-diene framework. rsc.orgrsc.org This ligand has demonstrated higher enantioselectivity in the rhodium-catalyzed 1,4-addition of arylboronic acids to enones compared to the C2-symmetric (R,R)-Ph-bod, which has two phenyl groups. rsc.orgresearchgate.net The introduction of the sterically demanding and electronically distinct ferrocenyl group appears to enhance the asymmetric induction. rsc.org These ligands are synthesized from enantiomerically pure 5-phenylbicyclo[2.2.2]oct-5-en-2-one, which is accessible via organocatalysis. rsc.org

The table below summarizes the performance of different chiral diene ligands in the rhodium-catalyzed asymmetric addition of phenylboronic acid to 2-cyclohexenone, a model reaction illustrating the effectiveness of these ligands.

| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-Fc,Ph-bod | [Rh(acac)(C2H4)2] / Ligand | 98 | 99 |

| (R,R)-Ph-bod | [Rh(acac)(C2H4)2] / Ligand | 97 | 97 |

| (S)-binap | Rh(acac)((S)-binap) | >99 | 99 |

| Fc-tfb | [RhCl(Fc-tfb)]2 | 94 | 72 |

| (Data adapted from model reactions; Fc-tfb is a tetrafluorobenzobarrelene-based ligand used for comparison)* rsc.orgnih.govkyoto-u.ac.jp |

Biocatalysis offers a powerful platform for enantioselective synthesis under mild reaction conditions. mdpi-res.comsemanticscholar.org Besides the enoate reductases mentioned previously, other enzyme classes can be employed in pathways leading to this compound.

Lipases: These enzymes are commonly used for the kinetic resolution of racemic alcohols or esters. A racemic mixture of 5-Methyl-3-phenylhexan-2-ol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the fast-reacting enantiomeric acetate from the slow-reacting enantiomeric alcohol. Subsequent oxidation of the resolved alcohol would provide the enantiopure ketone.

Alcohol Dehydrogenases (ADHs): ADHs can catalyze the stereoselective reduction of prochiral ketones or the oxidation of racemic alcohols. mdpi-res.com For example, an ADH could be used to reduce a precursor diketone with high stereoselectivity. Alternatively, in a process known as deracemization, one enantiomer of a racemic alcohol precursor could be selectively oxidized by an ADH, followed by non-selective reduction of the resulting ketone, leading to an enrichment of the other alcohol enantiomer.

These enzyme-mediated processes are valued for their high selectivity and environmentally benign nature. semanticscholar.org

An indirect, yet stereochemically powerful, strategy involves the synthesis of a chiral cyclic precursor followed by a stereoselective ring-opening reaction. nih.gov This approach translates the stereochemistry established in a rigid cyclic system to a more flexible acyclic molecule. nih.gov Chiral aziridines and piperidines are common precursors for this type of transformation. nih.govscispace.com

A hypothetical route to an intermediate for this compound could begin with a chiral, substituted piperidine. The stereocenters on the ring can be installed with high control. nih.gov The von Braun reaction, using cyanogen (B1215507) bromide, can induce a regio- and stereoselective ring-opening of N-acyl piperidines that contain a phenyl group at the C2 position. nih.gov This reaction proceeds with inversion of configuration at the carbon bearing the leaving group, yielding a chiral acyclic alkylamine derivative. The resulting cyanamide (B42294) and other functional groups can then be chemically manipulated through further steps, such as reduction and functional group interconversion, to construct the carbon skeleton and ketone functionality of the target molecule. This methodology is particularly useful for creating acyclic molecules with multiple, well-defined chiral centers. nih.gov

Strategies for Chiral Resolution of Racemic this compound

The synthesis of this compound results in a racemic mixture, as the carbon atom at the 3-position is a stereocenter. The separation of these enantiomers is crucial, particularly in pharmaceutical applications where stereoisomers can exhibit different pharmacological activities. Several strategies can be employed for the chiral resolution of such racemic ketones.

Classical Resolution: This method involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by conventional techniques like fractional crystallization. For ketones, resolution can be achieved via the formation of chiral acetals or ketals using chiral diols. acs.org Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure ketones.

Enzymatic Kinetic Resolution: A highly effective method for resolving racemates is enzymatic kinetic resolution. jocpr.com This technique utilizes the stereoselectivity of enzymes, such as lipases or ketone reductases, which preferentially catalyze the transformation of one enantiomer over the other. cas.cnnih.govresearchgate.net For a racemic ketone, a lipase (B570770) could be used to catalyze an enantioselective acylation or hydrolysis, or a reductase could selectively reduce one enantiomer to the corresponding alcohol. semanticscholar.org This leaves the unreacted ketone enantiomer in high enantiomeric excess. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.comphenomenex.com Enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for a wide range of chiral compounds, including ketones. chromatographyonline.com This method is particularly suitable for both small-scale analysis and larger-scale purification of enantiomerically pure compounds. chiraltech.com

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomers. | Well-established, can be cost-effective for large scale. | Requires stoichiometric chiral resolving agents; process can be labor-intensive. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield for one enantiomer is 50%; requires screening for a suitable enzyme. |

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, applicable to a wide range of compounds, high purity achievable. | Can be expensive for large-scale production due to column and solvent costs. |

Innovations in Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, scalability, and cost-effectiveness. Modern process chemistry employs several innovative approaches to meet these demands.

Continuous Flow Chemistry Approaches for Reaction Efficiency

Continuous flow chemistry offers substantial advantages over traditional batch processing, particularly for reactions that are exothermic, use hazardous reagents, or involve unstable intermediates. zenodo.org In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected downstream. This setup allows for superior control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of this compound, which could be prepared via reactions like Friedel-Crafts acylation or the coupling of organometallic reagents with acyl chlorides, flow chemistry provides significant benefits:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of heat, preventing thermal runaways in exothermic reactions.

Increased Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and selectivities, reducing the formation of byproducts. rsc.org

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), rather than by using larger, more hazardous vessels.

Multi-step syntheses of substituted ketones have been successfully implemented in continuous flow systems, demonstrating the potential for streamlined and efficient production. zenodo.orgnih.gov For instance, a Friedel-Crafts acylation step could be performed in a packed-bed reactor containing a solid Lewis acid catalyst, simplifying purification and catalyst recycling. researchgate.net

Optimization of Synthetic Conditions using Design of Experiment (DoE) Methodologies

Design of Experiments (DoE) is a powerful statistical methodology for process optimization that allows for the simultaneous variation of multiple factors. sci-hub.se This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method, as it can identify interactions between variables that might otherwise be missed. rsc.org

In the context of synthesizing this compound, DoE can be used to optimize key reaction parameters to maximize yield and purity. mdpi.comresearchgate.net A typical DoE study would involve identifying critical process parameters (factors) and defining a range of values (levels) for each.

Hypothetical DoE for Synthesis Optimization: A fractional factorial or response surface methodology (RSM) design could be employed to investigate factors such as:

Temperature: The reaction temperature can affect reaction rate and selectivity.

Catalyst Loading: The amount of catalyst can influence conversion and cost.

Reagent Stoichiometry: The molar ratio of reactants is critical for maximizing yield and minimizing waste.

Concentration: The concentration of reactants can impact reaction kinetics.

Reaction Time: The duration of the reaction affects conversion and throughput.

| Factor | Low Level (-) | High Level (+) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| Catalyst Loading (mol%) | 1 | 5 |

| Concentration (M) | 0.5 | 1.0 |

| Reaction Time (h) | 2 | 8 |

By running a structured set of experiments covering combinations of these factor levels, a statistical model can be built to predict the optimal conditions for the desired outcome (e.g., maximum yield). This systematic approach reduces the number of experiments needed and provides a deeper understanding of the process. researchgate.net

Considerations for Scalable Synthesis

Scaling a chemical synthesis from the laboratory to an industrial plant presents numerous challenges. epicsysinc.com A process that is successful on a gram scale may not be viable or safe on a kilogram or ton scale. Key considerations for the scalable synthesis of this compound include:

Process Safety and Thermal Management: Reactions such as Friedel-Crafts acylations can be highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. thechemicalengineer.com This requires careful engineering controls to prevent dangerous temperature increases.

Reagent and Solvent Selection: The cost, availability, and environmental impact of all materials become critical at scale. Solvents used in the lab may need to be replaced with more economical and greener alternatives.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction rates and temperatures. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in byproduct formation. mixing-experts.com

Work-up and Purification: Methods like column chromatography, common in the lab, are often impractical and expensive for large-scale production. Scalable purification techniques such as distillation, crystallization, and liquid-liquid extraction are preferred.

Waste Management: The environmental impact and cost of waste disposal are significant factors in industrial processes. The synthetic route should be designed to minimize waste streams.

Geometric and Engineering Parameters: Maintaining geometric similarity between lab, pilot, and production scale reactors is important for predictable scale-up. mixing-experts.com Engineering parameters like power input per unit volume (P/V) and mixing time must be carefully characterized and controlled. cytivalifesciences.com

A thorough understanding of both the chemical reaction and the engineering principles is essential for the successful and safe scale-up of this compound production. zeton.com

Advanced Reaction Chemistry and Mechanistic Studies of 5 Methyl 3 Phenylhexan 2 One

Reactivity Profile of the Carbonyl Functionality in 5-Methyl-3-phenylhexan-2-one

The ketone's carbonyl group is a key site for chemical reactions due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction class for ketones. pressbooks.pub Various nucleophiles can attack the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The steric hindrance caused by the adjacent phenyl and isobutyl groups, as well as the electronic properties of the nucleophile, influences the reaction's feasibility and rate.

Common nucleophilic addition reactions applicable to this ketone include:

Grignard Reactions: Reaction with organomagnesium halides (e.g., methylmagnesium bromide) would result in the formation of a tertiary alcohol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to produce tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) with acid catalysis yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. quora.com

Wittig Reaction: This reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). The structure of the resulting alkene depends on the specific ylide used.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Cyanide | NaCN / H₂SO₄ | Cyanohydrin |

| Phosphorus Ylide | Ph₃P=CH₂ (Wittig) | Alkene |

The carbonyl group of this compound can be reduced to a secondary alcohol, 5-Methyl-3-phenylhexan-2-ol (B6281370). The choice of reducing agent determines the stereochemical outcome of the reaction, as the starting ketone is chiral at the C3 position.

The reduction of α-chiral ketones is a well-studied area. acs.orgacs.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The stereoselectivity of these reductions can often be predicted by models such as Cram's rule, which considers the steric bulk of the substituents on the adjacent chiral center. However, unusual anti-Cram selectivity has been observed with certain dialkylboranes. acs.org Specialized chiral reducing agents, such as B-chlorodiisopinocampheylborane, can achieve high diastereomeric excess, where the reagent itself controls the stereochemical outcome. acs.org Biocatalytic reductions using carbonyl reductase (CRED) enzymes also offer a highly specific and enantioselective method for producing chiral alcohols. almacgroup.com

| Reducing Agent | General Selectivity | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Follows Cram's Rule | A common, mild reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | Follows Cram's Rule | A more powerful, less selective reducing agent. |

| (-)-B-Chlorodiisopinocampheylborane | High Diastereoselectivity | Reagent-controlled reduction can override substrate control. acs.org |

| Carbonyl Reductase (CRED) | High Enantio- and Diastereoselectivity | Enzymatic reduction under physiological conditions. almacgroup.com |

While ketones are generally resistant to oxidation compared to aldehydes, this compound can be oxidized under specific conditions. As a methyl ketone, it is susceptible to the haloform reaction. When treated with a halogen (I₂, Br₂, or Cl₂) in the presence of a base (like NaOH), the ketone is converted into a carboxylate (2-methyl-3-phenylpentanoate) and a haloform (e.g., iodoform, CHI₃).

Another significant oxidation pathway is the Baeyer-Villiger oxidation, which converts ketones into esters. organic-chemistry.org This reaction typically uses a peroxyacid (like m-CPBA) or hydrogen peroxide. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity is determined by the migratory aptitude of the adjacent groups. For this compound, the groups are a phenyl-substituted carbon and a methyl group. The general migratory aptitude order is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org Therefore, the phenyl-substituted group (sec-alkyl) is expected to migrate preferentially over the methyl group, yielding an acetate (B1210297) ester.

Reactions Involving the α-Carbon and Peripheral Substituents of this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. libretexts.org This enolate is central to many C-C bond-forming reactions.

This compound is an unsymmetrical ketone with two different α-carbons: the methyl group (C1) and the methine group bearing the phenyl ring (C3). This allows for the formation of two different enolates. The formation of the desired enolate (regioselectivity) can be controlled by the reaction conditions. libretexts.org

Kinetic Enolate: Formed by removing the more accessible, less-hindered proton from the methyl group. This is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. libretexts.orgmnstate.edu

Thermodynamic Enolate: Formed by removing the more substituted proton from the C3 carbon. This leads to a more stable, more substituted double bond in the enolate. It is favored by using a smaller, weaker base (like sodium ethoxide) at higher temperatures, which allows an equilibrium to be established. libretexts.org

Once formed, these enolates can act as nucleophiles in Sₙ2 reactions with alkyl halides, a process known as α-alkylation. nih.govorganic-chemistry.orgresearchgate.net This allows for the introduction of new alkyl groups at the α-position, expanding the carbon skeleton.

Beyond enolate chemistry, the molecule can undergo other substitution reactions.

Nucleophilic Substitution: While the molecule itself lacks a good leaving group for direct nucleophilic substitution, it can be functionalized to enable such reactions. For example, α-halogenation (an electrophilic substitution at the α-carbon, see below) introduces a halogen that can then be displaced by a nucleophile.

Electrophilic Substitution:

At the α-Carbon: In the presence of an acid or base catalyst, the α-carbon can be attacked by electrophiles. wikipedia.org A key example is α-halogenation. Under basic conditions via an enolate, the reaction can be difficult to control and may lead to multiple halogenations. mnstate.edu Under acidic conditions, via an enol intermediate, mono-halogenation is more readily achieved.

On the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgorganicmystery.com The acyl group (-C(O)CH(CH₂CH(CH₃)₂)CH₃) attached to the ring is an electron-withdrawing group. Therefore, it acts as a deactivating group and a meta-director, guiding incoming electrophiles to the meta-position on the phenyl ring. masterorganicchemistry.comdocbrown.info

Stereochemical Transformations Affecting Chiral Centers

The stereochemistry of this compound and related structures is a critical aspect of its reactivity, particularly in asymmetric synthesis. The chiral center at the C3 position, bearing the phenyl group, significantly influences the stereochemical outcome of reactions.

Studies on the enantioselective transformation of related compounds, such as the conversion of (E)-5-methylhex-3-en-2-one to 5-methyl-4-phenylhexan-2-one, highlight the importance of catalyst and ligand choice in determining the stereochemical configuration of the product. mdpi.com For instance, ligands with S axial chirality tend to yield "top" addition products, while those with R axial chirality generally produce "bottom" Michael addition products. mdpi.com However, discrepancies and apparent stereochemical inversions have been noted in the literature, suggesting that subtle ligand effects and the conformation of the substrate (s-cis vs. s-trans) can lead to unexpected stereochemical outcomes. mdpi.com These findings underscore the complexity of predicting and controlling stereochemistry in reactions involving structures analogous to this compound.

Strategic Derivatization and Functionalization of this compound

The functionalization of this compound opens avenues to a variety of analogs with potentially interesting properties. Key derivatization strategies include the synthesis of hydroxylated analogs, nitration reactions, preparation of diketone precursors, and the generation of α-diazoketone intermediates.

Synthesis of Hydroxylated Analogs (e.g., 3-Hydroxy-5-methyl-3-phenylhexan-2-one, 5-Methyl-3-phenylhexan-2-ol, 5-Methyl-3-phenylhexane-1,2-diol)

Hydroxylated derivatives of this compound are accessible through various synthetic routes. For example, the synthesis of 2-hydroxy-5-methyl-3-hexanone, a structural isomer, has been achieved by the oxidation of the silyl (B83357) enol ether of 5-methyl-3-hexanone. researchgate.net This method involves the preparation of 5-methyl-3-hexanone via a Grignard reaction, followed by selective deprotonation and silylation to form the desired silyl enol ether, which is then oxidized. researchgate.net

Sharpless asymmetric dihydroxylation has been employed to create stereoisomers of related hydroxy ketones. For instance, (S)-3-hydroxy-5-methyl-2-hexanone and (R)-3-hydroxy-5-methyl-2-hexanone were synthesized from a silyl enol ether intermediate using AD-mix-α and AD-mix-β, respectively, yielding products with moderate to good enantiomeric excess. researchgate.net

The reduction of the ketone functionality in this compound can lead to the corresponding alcohol, 5-methyl-3-phenylhexan-2-ol. Selective reduction methods, potentially employing hydride reagents, would be necessary to achieve this transformation without affecting the phenyl ring. Further reduction could potentially yield diols like 5-methyl-3-phenylhexane-1,2-diol.

Nitration Reactions to Produce Substituted Derivatives

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. encyclopedia.pub In the case of this compound, the phenyl ring can be nitrated to introduce a nitro group. The nitration of a similar structure, this compound, to produce 5-methyl-5-nitro-3-phenylhexan-2-one has been documented. lookchem.com This reaction introduces a nitro group at the 5-position of the hexan-2-one backbone. lookchem.com The conditions for such a reaction would typically involve a nitrating agent like nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The position of nitration on the phenyl ring (ortho, meta, or para) would be directed by the activating/deactivating nature of the alkyl ketone substituent.

Preparation of Related Diketone Precursors and Structural Analogs (e.g., 3-Methyl-3-phenylhexane-2,5-dione, 5-Methyl-1-phenylhexane-1,3-dione)

Diketone analogs of this compound are valuable precursors for more complex molecules. The synthesis of 1,3-diketones can be achieved through various condensation reactions. For instance, the preparation of 2-methyl-1-(p-tolyl)butane-1,3-dione has been described. google.com These diketones can serve as starting materials for creating a range of derivatives. A general approach to synthesizing such diketones often involves the Claisen condensation or related reactions between an ester and a ketone.

The preparation of diketone precursors is also crucial for the synthesis of α-diazoketones, as will be discussed in the next section. For example, diketones like 2-(cyclohexylmethyl)-5-methyl-1,5-diphenylhexane-1,3-dione have been used as precursors to generate α-diazoketones. nih.govacs.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methyl-5-nitro-3-phenylhexan-2-one | 116509-23-0 | C13H17NO3 | 235.283 |

This table summarizes key information for a nitrated derivative of this compound.

Generation of α-Diazoketone Intermediates for Further Transformations

α-Diazoketones are highly versatile intermediates in organic synthesis, capable of undergoing a wide array of transformations, including Wolff rearrangements, C-H insertions, and cyclopropanations. nih.gov The generation of α-diazoketones from 1,3-diketone precursors is a common strategy. acs.org This transformation, known as a deacylative or debenzoylative diazo transfer, can be achieved using a diazo transfer reagent like triflyl azide (B81097) (TfN3) in the presence of a base. acs.org

Continuous flow processes have been developed for the synthesis of α-diazoketones, offering advantages in terms of safety and scalability by avoiding the isolation of potentially hazardous intermediates. nih.govacs.org For example, novel α-diazoketones have been synthesized in excellent yields from their 1,3-diketone precursors using a telescoped flow process. acs.org This methodology has been shown to be efficient even with sterically demanding substituents. acs.org

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound and its analogs is fundamental to controlling reaction outcomes and designing new synthetic strategies. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

For instance, in the context of hydrogenation reactions of related unsaturated ketones, density functional theory (DFT) calculations have been used to elucidate the reaction pathway and understand the selective hydrogenation of C=C versus C=O double bonds. nih.gov Such computational studies can provide insights into transition state structures and activation energies, helping to explain observed selectivities. ibs.re.kr

In the case of rearrangements involving vinyl cations derived from β-hydroxy-α-diazo ketones, mechanistic studies have revealed that migratory aptitudes are consistent with the ability of the migrating group to stabilize a positive charge. nsf.gov However, DFT calculations have shown a more complex picture, where the conformational preference of the vinyl cation and electrostatic interactions with adjacent functional groups play a crucial role in determining the reaction outcome. nsf.gov

The mechanism of reduction of the ketone group in related structures has also been investigated. For example, the reduction of a ketone to a secondary alcohol can proceed through a three-coordinate copper hydride intermediate, which effectively reduces the ketone while minimizing enolization side reactions. smolecule.com

| Reaction Type | Key Mechanistic Features |

| Asymmetric 1,4-Addition | Influence of chiral ligands on stereochemical outcome (e.g., "top" vs. "bottom" addition). mdpi.com |

| Hydrogenation | Selective reduction of C=C or C=O bonds, often studied using DFT calculations. nih.gov |

| Vinyl Cation Rearrangement | Governed by migratory aptitudes and conformational preferences, elucidated by experimental and computational methods. nsf.gov |

| Ketone Reduction | Can proceed via intermediates like copper hydrides to avoid side reactions. smolecule.com |

This table provides a summary of key mechanistic aspects for reactions related to this compound.

Detailed Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is largely dictated by the presence of the carbonyl group, the acidic α-hydrogen at the C-3 position, and the β-phenyl substituent. Reactions can be initiated at these key sites, proceeding through a variety of intermediates depending on the reagents and conditions employed.

Enolate-Mediated Reactions: Like most ketones with α-hydrogens, this compound can be deprotonated by a suitable base to form a nucleophilic enolate intermediate. msu.edu The acidity of the α-hydrogen is influenced by the adjacent phenyl and carbonyl groups. msu.edu This enolate is a crucial intermediate in many carbon-carbon bond-forming reactions, such as alkylation and condensation. The formation of the enolate can be directed by the choice of base and reaction conditions to control regioselectivity, although the steric bulk around the C-3 position is a significant factor. Classical methods for creating α-functionalized ketones often involve the reaction of such enolates with suitable electrophiles. nih.gov

Radical and Radical Cation Intermediates: Single-electron transfer (SET) oxidation of β-aryl carbonyl compounds can lead to the formation of radical cation intermediates. beilstein-journals.org In reactions mediated by oxidizing agents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), the enol tautomer of the ketone can be oxidized to produce a protonated radical species. beilstein-journals.org Subsequent deprotonation, often assisted by a solvent like methanol, yields a neutral radical intermediate. beilstein-journals.org For δ-aryl-β-dicarbonyl compounds, these radical intermediates can undergo intramolecular cyclization. beilstein-journals.org Mechanistic investigations into the isomerization of allylic alcohols to form β-aryl-ketones also suggest that the reactions proceed through a radical process involving hydrogen atom transfer (HAT). mdpi.com

Photochemical Pathways and Excited States: Aromatic ketones possessing a phenyl group at the β-position can undergo a characteristic photochemical reaction known as β-phenyl quenching (BPQ). researchgate.net This process occurs from the triplet excited state of the ketone upon light excitation. researchgate.net The reaction involves a reversible photocyclization to form an unstable closed-ring intermediate, which reverts to the starting ketone due to a loss of aromaticity. researchgate.net

Intermediates in Metal-Catalyzed Transformations: In the presence of transition metal catalysts, this compound or its precursors can participate in complex reaction cycles involving organometallic intermediates. For instance, in rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated ketones, key intermediates include phenylrhodium species and (oxa-π-allyl)rhodium complexes. pnas.org Similarly, the synthesis of α-heterosubstituted ketones from related alkyne precursors can proceed through a sulfonium (B1226848) vinyl triflate intermediate following an attack on an activated sulfoxide (B87167) reagent. rsc.org

Table 1: Key Intermediates in Reactions Involving β-Aryl Ketones

| Reaction Type | Key Intermediate(s) | Initiating Reagent/Condition | Potential Product Type |

|---|---|---|---|

| α-Substitution | Enolate Anion | Strong Base (e.g., LDA) | α-Alkylated or α-Acylated Ketones |

| Oxidation/Cyclization | Radical Cation, Neutral Radical | Single-Electron Oxidant (e.g., CAN) | Cyclized or Oxidized Products beilstein-journals.org |

| Photocyclization | Triplet Excited State, Naphthoxanthene-type adduct | UV Light | Reversible Cyclized Adduct researchgate.net |

| Isomerization | Radical Species | Electrocatalysis, Organocatalyst | Saturated Ketone from Allylic Alcohol mdpi.com |

| Catalytic Addition | Phenylrhodium, (Oxa-π-allyl)rhodium | Rh-phosphine catalyst, Aryltitanate | 1,4-Addition Products pnas.org |

Kinetic and Thermodynamic Parameters of Key Transformations

While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, the parameters of its key transformations can be inferred from studies on analogous systems. The rates and equilibrium positions of its reactions are highly sensitive to reaction conditions and the stability of intermediates.

Kinetic Control: The kinetics of reactions involving this compound are heavily influenced by the solvent, catalyst, and temperature. In oxidations mediated by CAN, mechanistic studies on related compounds revealed that the decay of the initial radical cation intermediate is assisted by the solvent (e.g., methanol), and the subsequent intramolecular cyclization occurs after the rate-limiting step. beilstein-journals.org In electrocatalytic isomerizations to form β-phenyl ketones, the reaction yield, and thus the effective rate, is dependent on the applied electric current, with optimal values observed before substrate decomposition occurs at higher currents. mdpi.com

Thermodynamic Considerations: The thermodynamic stability of intermediates and products is a crucial driving force. In radical-mediated cyclization reactions, the successful formation of products is dependent on the stability of the resulting cyclohexadienyl radical intermediates, a factor that can be evaluated using DFT computational studies. beilstein-journals.org In the β-phenyl quenching reaction, the cyclic naphthoxanthene intermediate is thermodynamically unstable due to the loss of aromaticity, causing it to spontaneously revert to the starting ketone. researchgate.net The acidity of the α-hydrogen (pKa) is a fundamental thermodynamic parameter that governs the ease of enolate formation. The presence of the carbonyl group significantly increases the acidity of these hydrogens compared to a simple alkane. msu.edu

Table 2: Hypothetical Influence of Conditions on Reaction Parameters for β-Aryl Ketones

| Parameter | Condition | Effect | Rationale |

|---|---|---|---|

| Rate Constant (k) | Increasing Catalyst Concentration | Increase | More active sites available for the reaction (e.g., in catalytic isomerization). mdpi.com |

| Rate Constant (k) | Change of Solvent (e.g., MeCN to MeOH) | Varies | Solvent can participate in the mechanism, such as by assisting in deprotonation, altering the rate-limiting step. beilstein-journals.org |

| Activation Energy (Ea) | Use of a Catalyst | Decrease | A catalyst provides an alternative reaction pathway with a lower energy barrier. mdpi.compnas.org |

| Product Distribution | Temperature (Kinetic vs. Thermodynamic Control) | Varies | Lower temperatures may favor the kinetically-formed product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically more stable product. |

| Intermediate Stability (ΔG) | Phenyl Ring Substituents | Varies | Electron-donating groups can stabilize adjacent cationic or radical intermediates, while withdrawing groups can destabilize them. beilstein-journals.orgrsc.org |

Influence of Steric and Electronic Effects of Phenyl and Methyl Groups on Reactivity

The reactivity of this compound is a direct consequence of the steric and electronic contributions from its constituent groups: the phenyl ring at C-3, the methyl group at C-2, and the isobutyl group at C-3.

Electronic Effects: The phenyl group exerts powerful electronic effects. Its electron-withdrawing inductive effect increases the acidity of the α-hydrogen at C-3, facilitating enolate formation. Conversely, it can stabilize an adjacent radical or carbocationic intermediate through resonance. In reactions involving electrophilic attack on the phenyl ring itself, the oxoalkyl group acts as a deactivating, meta-directing substituent. However, in reactions like the synthesis of α-amino ketones from phenyl-substituted alkynes, the electronic nature of substituents on the phenyl ring significantly impacts yields; strongly electron-withdrawing groups decrease reaction efficiency, while electron-donating groups can also lead to lower yields if subsequent hydrolysis steps are slowed. rsc.org

Steric Effects: Steric hindrance plays a critical role in directing the regioselectivity and stereoselectivity of reactions. The molecule possesses two bulky groups flanking the α-carbon: the phenyl group and the isobutyl group (-CH2CH(CH3)2). This significant steric congestion at the C-3 position hinders the approach of bulky reagents. This hindrance can influence which of the two possible enolates (at C-1 or C-3) is formed and may necessitate the use of smaller, highly reactive species to achieve substitution at the α-position. In related systems, steric hindrance has been shown to reduce the accessibility of radical cations to catalysts, thereby lowering reaction yields. mdpi.com The choice of protecting group on related silyl enol ethers, such as a bulky tert-butyldimethylsilyl (TBS) group versus a smaller trimethylsilyl (B98337) (TMS) group, can be critical for preventing decomposition and enabling the desired substitution reaction to proceed. nih.gov The combination of the phenyl and isobutyl groups creates a chiral center at C-3, meaning that reactions at this center or at the α-carbon can lead to the formation of diastereomers, with the ratio often being controlled by steric approach control.

Despite a comprehensive search for spectroscopic data on the chemical compound This compound , no specific experimental data for its ¹H NMR, ¹³C NMR, 2D-NMR, or IR spectra could be located in publicly accessible scientific literature and chemical databases.

The searches yielded spectroscopic information for several isomers and structurally related compounds, including 5-methyl-1-phenyl-3-hexanone, 5-methyl-5-phenyl-2-hexanone, and 5-methyl-3-hexen-2-one. While this information provides a general understanding of the expected spectral regions for the functional groups present in this compound, it does not constitute the specific, detailed, and verified data required for a thorough and accurate spectroscopic characterization of the target molecule.

The absence of specific data prevents the generation of the requested detailed analysis, including data tables for ¹H and ¹³C NMR chemical shift assignments, a discussion of 2D-NMR correlations, and the precise identification of the carbonyl stretching vibration in the IR spectrum for this compound.

Therefore, the requested article focusing solely on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the lack of available experimental data.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 3 Phenylhexan 2 One

Infrared (IR) Spectroscopy

Characterization of Other Characteristic Functional Group Vibrations

While the carbonyl (C=O) stretch is a prominent feature in the infrared (IR) spectrum of a ketone, a full structural confirmation requires the assignment of other characteristic vibrational modes within the 5-Methyl-3-phenylhexan-2-one molecule. These vibrations, associated with the aliphatic and aromatic portions of the structure, provide a complete spectroscopic fingerprint.

The molecule contains both sp³-hybridized C-H bonds in its alkyl chain (methyl and methylene groups) and sp²-hybridized C-H bonds in the phenyl ring. The stretching vibrations for these bonds appear in distinct regions of the IR spectrum. Aliphatic C-H stretches are typically observed in the 2850–2960 cm⁻¹ range, while aromatic C-H stretches appear at slightly higher wavenumbers, generally between 3000 and 3100 cm⁻¹. openstax.orgmasterorganicchemistry.com

The phenyl group also gives rise to several other characteristic absorptions. In-ring carbon-carbon double bond (C=C) stretching vibrations produce a series of medium to weak bands in the 1450–1600 cm⁻¹ region. openstax.orgpressbooks.pub Additionally, the substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 690–900 cm⁻¹ range. For a monosubstituted benzene ring, as in this compound, strong absorptions are expected between 730–770 cm⁻¹ and 690–710 cm⁻¹. pressbooks.pubspectroscopyonline.com

The expected characteristic IR absorption bands for this compound, excluding the C=O stretch, are summarized in the table below.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (sp² C-H) | 3000 - 3100 | Weak to Medium |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-H Bend | Aliphatic (CH₃, CH₂) | ~1465 and ~1375 | Medium |

| C-H Out-of-Plane Bend | Monosubstituted Phenyl | 730 - 770 and 690 - 710 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas that have the same nominal mass.

The molecular formula of this compound is C₁₃H₁₈O. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). missouri.edu

The theoretical exact mass calculation is as follows:

Carbon (¹²C): 13 × 12.000000 = 156.000000 Da

Hydrogen (¹H): 18 × 1.007825 = 18.14085 Da

Oxygen (¹⁶O): 1 × 15.994915 = 15.994915 Da

An experimental HRMS measurement of the molecular ion [M]⁺ or a pseudo-molecular ion (e.g., [M+H]⁺) that closely matches the calculated theoretical exact mass provides definitive validation of the molecular formula C₁₃H₁₈O.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈O |

| Nominal Mass | 190 Da |

| Theoretical Exact Mass (Monoisotopic) | 190.135765 Da |

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information for confirming the molecule's structure. fiveable.me For ketones like this compound, two primary fragmentation pathways are alpha-cleavage and the McLafferty rearrangement. libretexts.orgjove.com

Alpha-Cleavage: This pathway involves the cleavage of a carbon-carbon bond adjacent (alpha) to the carbonyl group. fiveable.meochemacademy.com This fragmentation is highly favorable as it results in the formation of a resonance-stabilized acylium ion. libretexts.org For this compound, two alpha-cleavage events are possible:

Cleavage of the methyl group (CH₃): This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of an acylium ion with m/z 175.

Cleavage of the 1-phenyl-3-methylbutyl group: This results in the loss of a C₁₀H₁₃• radical (133 Da) and the formation of the acetyl cation ([CH₃CO]⁺) with a characteristic m/z of 43. This fragment is often observed as the base peak in the mass spectra of methyl ketones. jove.com

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.org The mechanism involves a six-membered ring transition state, leading to the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons. libretexts.org In this compound, the isobutyl portion of the molecule provides γ-hydrogens. The McLafferty rearrangement would result in the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a charged enol fragment with m/z 148.

The predicted major fragments are summarized below.

| Fragmentation Pathway | Neutral Loss | Fragment Ion Structure | Predicted m/z |

| Alpha-Cleavage 1 | •CH₃ | [M - CH₃]⁺ | 175 |

| Alpha-Cleavage 2 | •C₁₀H₁₃ | [CH₃CO]⁺ | 43 |

| McLafferty Rearrangement | C₃H₆ (propene) | [C₁₀H₁₂O]⁺• | 148 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for the non-destructive determination of a molecule's absolute configuration in solution. researchgate.netspectroscopyeurope.com

Vibrational circular dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.us Since enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), VCD is a powerful tool for assigning the absolute configuration of chiral molecules. nih.gov

The standard methodology involves a comparison between the experimental VCD spectrum of the chiral molecule and a theoretically predicted spectrum. americanlaboratory.com The process is as follows:

An experimental VCD spectrum of an enantiomerically pure sample of this compound is recorded in a suitable solvent (e.g., CDCl₃).

Computational methods, typically using Density Functional Theory (DFT), are employed to calculate the theoretical VCD spectrum for one of the enantiomers, for instance, (S)-5-Methyl-3-phenylhexan-2-one.

The experimental spectrum is then compared to the calculated spectrum of the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer).

A definitive match in the signs and relative intensities of the major VCD bands between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration. spectroscopyeurope.com

The VCD signals arising from the vibrations of the atoms at and near the C3 stereocenter are particularly sensitive to its three-dimensional arrangement.

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible range, corresponding to electronic transitions within the molecule. encyclopedia.pub For a molecule to be ECD active, it must be chiral and contain a chromophore—a light-absorbing functional group. researchgate.net

In this compound, the phenyl ring and the carbonyl group act as chromophores. The chiral environment created by the stereocenter at C3 perturbs the electronic transitions of these chromophores, resulting in a characteristic ECD spectrum. The sign and intensity of the observed Cotton effects are directly related to the absolute configuration of the molecule. nih.gov

Similar to VCD, the assignment of absolute configuration using ECD relies on comparing the experimental spectrum with quantum-chemical predictions. Time-dependent DFT (TD-DFT) is commonly used to calculate the theoretical ECD spectrum for a chosen enantiomer. A successful correlation between the experimental and calculated spectra confirms the absolute stereochemistry of the compound. researchgate.net

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a substance as a function of the wavelength of plane-polarized light. vlabs.ac.increative-biostructure.com For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, ORD spectroscopy is a powerful tool for determining its absolute configuration and studying conformational details. slideshare.netscribd.com The ORD spectrum is a plot of molar rotation [Φ] against wavelength (λ).

In regions far from an absorption band, the optical rotation gradually increases or decreases, resulting in a plain curve. vlabs.ac.in However, when the wavelength of light approaches an electronic absorption band of the chromophore—in this case, the carbonyl group (C=O) of the ketone—a characteristic anomalous dispersion curve known as a Cotton effect is observed. scribd.com The Cotton effect is characterized by a rapid change in optical rotation, featuring a peak and a trough, and crossing the zero-rotation axis near the wavelength of maximum absorption (λ_max) of the chromophore.

For ketones, the n → π* electronic transition of the carbonyl group typically occurs around 280-300 nm, giving rise to a distinct Cotton effect in this region. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment around the carbonyl group. vlabs.ac.in The Octant Rule can be empirically applied to predict the sign of the Cotton effect for chiral ketones. slideshare.netscribd.com This rule divides the space around the carbonyl group into eight octants, and the contribution of substituents in each octant to the Cotton effect is determined. By analyzing the conformation of the (R)- and (S)-enantiomers of this compound, the Octant Rule could predict whether a positive or negative Cotton effect would be observed, thereby allowing for the assignment of the absolute configuration based on the experimental ORD spectrum. researchgate.net

Table 1: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Rotation [Φ] (degrees cm²/dmol) | Observation |

| 600 | +50 | Plain Curve Region |

| 500 | +75 | Plain Curve Region |

| 400 | +120 | Approaching Absorption Band |

| 325 | +1500 | Peak of Cotton Effect |

| 310 | 0 | Crossover Point |

| 295 | -2500 | Trough of Cotton Effect |

| 250 | -1000 | Tail of Curve |

Note: This table contains illustrative data for a positive Cotton effect.

Advanced Spectroscopic Techniques for Specialized Studies

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Structure Analysis

Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique ideal for probing the structure, orientation, and density of molecules at interfaces. nih.govrsc.org As a second-order nonlinear optical process, SFG is forbidden in centrosymmetric media, making it highly sensitive to the symmetry breaking that occurs at an interface. acs.orgmdpi.com This makes SFG a powerful tool for studying the interfacial behavior of this compound, for example, at a liquid-solid (catalyst surface), liquid-air, or liquid-liquid interface.

In an SFG experiment, two pulsed laser beams, one at a fixed visible frequency (ω_VIS) and one at a tunable infrared frequency (ω_IR), are overlapped at the interface. acs.org When the IR frequency resonates with a vibrational mode of the interfacial molecules, a strong SFG signal at the sum frequency (ω_SFG = ω_VIS + ω_IR) is generated. mdpi.com By scanning the IR frequency, a vibrational spectrum of the molecules specifically at the interface is obtained. acs.org

For this compound, SFG could provide unique insights into its molecular orientation at an interface by probing key vibrational modes. For instance, the C=O stretching mode of the ketone and the C-H stretching modes of the aromatic phenyl ring would be strong SFG reporters. nih.govresearchgate.net Polarization-dependent SFG measurements, where the polarization of the incident and detected beams is controlled, can be used to determine the average tilt angles and orientation of these functional groups relative to the surface normal. rsc.orgresearchgate.net This information is crucial for understanding reaction mechanisms in heterogeneous catalysis or the molecule's behavior in emulsion systems.

Table 2: Key Vibrational Modes of this compound for SFG Analysis

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Information Provided |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Orientation of the ketone group |

| Phenyl (C-H) | Aromatic Stretch | 3000 - 3100 | Orientation of the phenyl ring nih.gov |

| Methyl/Methylene (C-H) | Symmetric/Asymmetric Stretch | 2850 - 2960 | Conformation of the alkyl chain |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis (if applicable to catalytic studies)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. acs.orgmdpi.com In the context of catalytic studies involving this compound, such as its synthesis or subsequent hydrogenation, XPS is invaluable for monitoring the chemical changes on the catalyst surface. kratos.comacs.org

If this compound is part of a catalytic reaction, XPS can be used ex situ or, with near-ambient pressure XPS (NAP-XPS), in situ to analyze the catalyst before, during, and after the reaction. acs.orgacs.org The analysis would focus on the high-resolution spectra of key elements. For the adsorbate, the C 1s and O 1s spectra would provide information on the molecule's interaction with the surface. The C 1s spectrum could distinguish between carbons in the alkyl chain, the phenyl ring, and the carbonyl group. A shift in the C=O binding energy upon adsorption could indicate coordination to an active metal site.

Simultaneously, XPS would monitor the chemical state of the catalyst itself. For example, in a palladium-catalyzed hydrogenation, the Pd 3d spectrum would be monitored to determine the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)), which is crucial for catalytic activity. researchgate.net This allows researchers to correlate surface chemical states with catalytic performance and gain a deeper understanding of the reaction mechanism. kratos.com

Table 3: Hypothetical XPS Binding Energy Data for a Catalytic Hydrogenation Study

| Element | Spectrum | Chemical State | Binding Energy (eV) - Before Reaction | Binding Energy (eV) - After Reaction |

| Carbon | C 1s | C-C / C-H | 284.8 | 284.8 |

| C-Ph | 285.5 | 285.5 | ||

| C =O (adsorbed) | 288.0 | - | ||

| Oxygen | O 1s | C=O (adsorbed) | 531.5 | - |

| Metal Oxide (Support) | 530.0 | 530.1 | ||

| Palladium | Pd 3d₅/₂ | Pd(0) (Active Catalyst) | 335.2 | 335.3 |

Note: This table illustrates how binding energies could shift or disappear upon the conversion of the ketone.

Chromatographic Analysis for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, quantification, and purity assessment of non-volatile compounds. heraldopenaccess.us For a chiral compound like this compound, HPLC equipped with a Chiral Stationary Phase (CSP) is essential for separating its enantiomers and determining the enantiomeric excess (ee) of a sample. uma.es The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. sigmaaldrich.com

The selection of the appropriate CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are highly versatile and often successful in resolving a wide range of racemates, including ketones. nih.gov Method development would involve screening different CSPs and optimizing the mobile phase composition. Typical mobile phases for normal-phase chromatography consist of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), while reversed-phase separations use mixtures of water and acetonitrile or methanol.

Once a separation is achieved, the two enantiomers will elute at different retention times (t_R). Detection is commonly performed using a UV detector, leveraging the chromophore of the phenyl ring. The peak areas of the two enantiomers (A₁ and A₂) are integrated, and the enantiomeric excess is calculated using the formula: ee (%) = |(A₁ - A₂)| / (A₁ + A₂) × 100. nih.gov

Table 4: Representative Chiral HPLC Data for a Non-Racemic Sample

| Parameter | Value |

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | Hexane (B92381) / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Peak Area (Enantiomer 1) | 1,850,000 |

| Retention Time (Enantiomer 2) | 10.15 min |

| Peak Area (Enantiomer 2) | 150,000 |

| Enantiomeric Excess (ee) | 85.0% |

Gas Chromatography (GC) for Volatile Mixtures (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis, making it a suitable method for assessing purity and, with the appropriate column, enantiomeric composition.

For purity analysis, a standard non-polar or mid-polar capillary column (e.g., based on polydimethylsiloxane) would be used to separate the target compound from solvents, starting materials, or byproducts. For enantiomeric separation, a chiral GC column is required. These columns typically incorporate a chiral selector, most commonly a cyclodextrin derivative, into the stationary phase. gcms.cz The derivatized cyclodextrins create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

The analysis involves injecting a small amount of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. The column temperature is typically programmed to ramp up to ensure efficient separation. Detection is often performed with a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. As with HPLC, the peak areas for the two enantiomers can be used to calculate the enantiomeric excess. nih.gov

Table 5: Illustrative Chiral GC Method Parameters and Results

| Parameter | Value |

| Column | Rt-βDEXsm (Derivatized β-cyclodextrin) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, then 5 °C/min to 200 °C |

| Detector | FID at 260 °C |

| Retention Time (Enantiomer 1) | 15.3 min |

| Peak Area (Enantiomer 1) | 98,500 |

| Retention Time (Enantiomer 2) | 15.8 min |

| Peak Area (Enantiomer 2) | 101,200 |

| Enantiomeric Ratio | ~49.3 : 50.7 (Racemic) |

Computational Chemistry and Theoretical Investigations of 5 Methyl 3 Phenylhexan 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the geometry, electronic structure, and spectroscopic behavior of 5-Methyl-3-phenylhexan-2-one.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and electronic properties of organic compounds. orientjchem.orgmdpi.com For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31+g(d), would be utilized to determine its most stable three-dimensional arrangement of atoms (geometry optimization). orientjchem.org This process minimizes the energy of the molecule to find its equilibrium geometry.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions. nih.gov